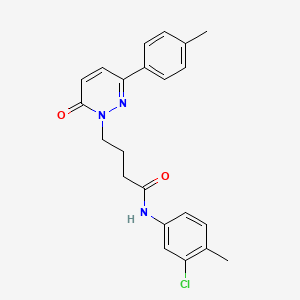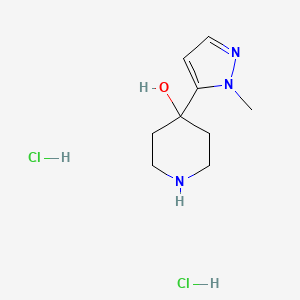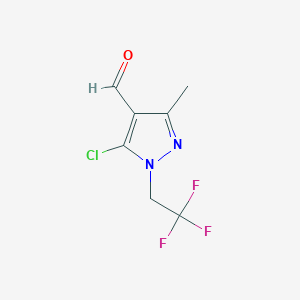
Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. It features an isochroman core linked to a piperidine ring through a methanone bridge, with a methoxypyrazine moiety attached to the piperidine. This structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of Isochroman Core: The isochroman core can be synthesized via cyclization reactions involving ortho-substituted benzyl alcohols under acidic conditions.
Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Methanone Bridge Formation: The methanone bridge is formed by reacting the isochroman derivative with a suitable acylating agent.
Introduction of Methoxypyrazine Moiety: The final step involves the coupling of the methoxypyrazine moiety to the piperidine ring, typically through etherification reactions using methoxypyrazine and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety may play a key role in binding to these targets, while the isochroman and piperidine rings could influence the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isochroman Derivatives: Compounds with similar isochroman cores but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.
Methoxypyrazine Derivatives: Compounds containing the methoxypyrazine moiety with different linkages.
Uniqueness
Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-18-10-21-11-19(22-18)27-16-7-4-8-23(12-16)20(24)17-9-14-5-2-3-6-15(14)13-26-17/h2-3,5-6,10-11,16-17H,4,7-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBKEVCRSLLSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2516332.png)




![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)



![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)
